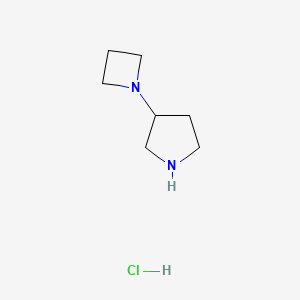

![molecular formula C7H4BrClN2 B1503401 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-31-3](/img/structure/B1503401.png)

6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine

Overview

Description

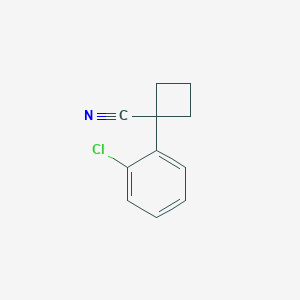

“6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It has been used as a pharmaceutical building block and has been identified as a novel scaffold for the development of potent inhibitors . The compound consists of fused six-membered pyridine and five-membered pyrrole rings forming an essentially planar aza-indole skeleton .

Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions . The pyrrolo pyridine scaffold, which is an isomer of previously reported indazoles, has been used in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused six-membered pyridine and five-membered pyrrole rings forming an essentially planar aza-indole skeleton . The compound has a molecular weight of 231.48 g/mol .Chemical Reactions Analysis

The compound has been used in the synthesis of a new series of inhibitors with a pyrrolo pyridine scaffold . The shift of the nitrogen from position 2 to position 7 in the scaffold influences the activity of the compound .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.48 g/mol . It has a topological polar surface area of 28.7 Ų . The compound has a complexity of 155 .Scientific Research Applications

6-Br-3-Cl-1H-Pyr-Pyr is widely used in scientific research. It has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, polymers, and small molecules. It has also been used in the synthesis of drugs, such as anti-cancer drugs and antibiotics. In addition, 6-Br-3-Cl-1H-Pyr-Pyr is used in the synthesis of materials for optical, electronic, and biomedical applications.

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .

Mode of Action

this compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes downstream signaling cascades such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The inhibition of FGFRs by this compound can lead to reduced cell proliferation and migration . In the context of cancer cells, this could potentially lead to reduced tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific cellular environment . .

Advantages and Limitations for Lab Experiments

6-Br-3-Cl-1H-Pyr-Pyr is an organic heterocyclic compound that is widely used in scientific research. The advantages of using 6-Br-3-Cl-1H-Pyr-Pyr in laboratory experiments include its low cost, easy availability, and its versatility in a variety of applications. The main limitation of using 6-Br-3-Cl-1H-Pyr-Pyr in laboratory experiments is its lack of solubility in water. In addition, 6-Br-3-Cl-1H-Pyr-Pyr can be toxic if ingested in large quantities, so proper safety protocols should be followed when handling it.

Future Directions

The future of 6-Br-3-Cl-1H-Pyr-Pyr in scientific research is promising. Potential future directions for 6-Br-3-Cl-1H-Pyr-Pyr include the use of its unique structure in the synthesis of novel compounds, the development of new drug molecules, and the exploration of its potential applications in materials science and biomedical engineering. In addition, further research into the biochemical and physiological effects of 6-Br-3-Cl-1H-Pyr-Pyr is needed to understand its potential therapeutic applications.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is crucial in regulating cell proliferation and differentiation. The compound’s ability to bind to the active site of FGFRs and inhibit their kinase activity makes it a potential therapeutic agent for cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it affects the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the hinge region of FGFRs, forming hydrogen bonds with key residues . This binding inhibits the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are essential for cell proliferation and survival, and their inhibition leads to reduced cancer cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as inert atmosphere and low temperatures . Prolonged exposure to light and air may lead to degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. The compound’s interactions with specific enzymes, such as cytochrome P450, play a crucial role in its metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach target sites is essential for its biological activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization patterns can provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

6-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXYRZQDDWATNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CN2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696652 | |

| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190321-31-3 | |

| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

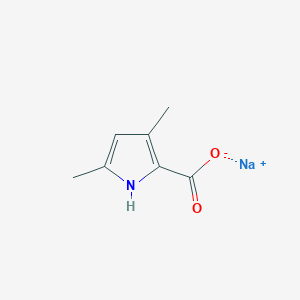

![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)

![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)

![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)

![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)

![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)

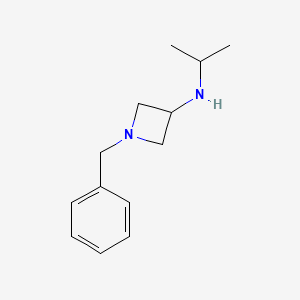

![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)